(4-(2-Nitrophenoxy)phenyl)boronic acid

Beschreibung

(4-(2-Nitrophenoxy)phenyl)boronic acid is a boronic acid derivative featuring a nitrophenoxy substituent on the para-position of the phenyl ring. The nitro group in this compound likely influences electronic properties, solubility, and biological activity, as seen in related nitro-substituted boronic acids (e.g., antifungal inhibitors in ) .

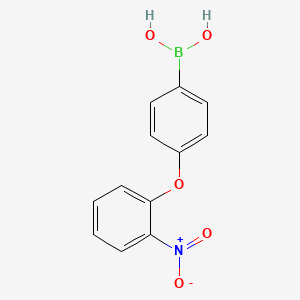

Structure

2D Structure

Eigenschaften

IUPAC Name |

[4-(2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFSQPXQXYCXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656931 | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-62-3 | |

| Record name | B-[4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis.

Biochemische Analyse

Biochemical Properties

(4-(2-Nitrophenoxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of molecular recognition and sensing. Boronic acids, including this compound, are known to interact with diols and other Lewis bases, forming reversible covalent bonds. This property makes them valuable in the development of sensors and diagnostic tools. Additionally, this compound can interact with enzymes and proteins, influencing their activity and function. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interfere with cell signaling pathways by binding to key signaling molecules, thereby altering their activity. This can lead to changes in gene expression and metabolic processes, ultimately affecting cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained modulation of cellular processes, which may have implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For instance, this compound may be transported into cells via specific transporters, where it can then interact with intracellular targets to exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.

Biologische Aktivität

(4-(2-Nitrophenoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, characterized by the presence of a boronic acid functional group and a nitrophenoxy moiety, exhibits distinct chemical properties that facilitate its biological interactions. The boronic acid group allows for reversible covalent bonding with diols, making it valuable in enzyme inhibition and sensor applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group enhances the compound's reactivity, while the boronic acid moiety contributes to its binding affinity with various biological molecules .

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with their active sites.

- Bioconjugation : It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential of phenylboronic acid derivatives, including this compound, as anticancer agents. A systematic evaluation of various phenylboronic acids revealed that modifications at specific positions significantly influence their antiproliferative activity against cancer cell lines.

- Study Overview : A study assessed the antiproliferative effects of several phenylboronic acids on diverse cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited low micromolar IC50 values, demonstrating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2-Nitrophenoxy)phenylboronic acid | A2780 (Ovarian Cancer) | 15.2 |

| 4-Fluoro-2-nitrophenylboronic acid | MV-4-11 (Leukemia) | 12.5 |

| Benzoxaborole Derivative | MCF7 (Breast Cancer) | 20.0 |

- Mechanism Insights : Investigations into the mechanism of action revealed that these compounds induce cell cycle arrest at the G2/M phase and activate apoptosis pathways through caspase-3 activation, leading to mitotic catastrophe .

Other Biological Activities

In addition to anticancer properties, this compound has been explored for its roles in other biological contexts:

- Antimicrobial Activity : Research indicates that boronic acids can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Sensor Applications : The compound is utilized in developing sensors for detecting glucose and other small molecules due to its ability to form complexes with diols.

Case Studies

- Cytosolic Protein Delivery : A study demonstrated the use of boronic acid-rich dendrimers for effective cytosolic delivery of proteins. The conjugation of this compound derivatives enhanced transduction efficiency in HeLa cells, indicating potential applications in targeted therapy .

- Colorimetric Detection : Another investigation utilized this compound in a colorimetric method for detecting hydrogen peroxide. The compound underwent a transformation that allowed for real-time monitoring of H2O2 levels in aqueous solutions, showcasing its utility in biosensing applications .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(4-(2-Nitrophenoxy)phenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction is widely employed in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids | Drug discovery, synthesis of complex molecules |

| Cross-coupling | Connects aryl groups through palladium catalysts | Development of new materials |

Medicinal Chemistry

Boronic acids have been investigated for their biological activities, including anticancer and antibacterial properties. This compound has shown potential in drug design due to its ability to interact with enzymes and receptors.

Case Study: Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives similar to this compound have been studied for their ability to target cancer cell lines effectively.

- Mechanism of Action : Boronic acids can form reversible covalent bonds with diols present in the active sites of enzymes, thereby inhibiting their function.

- Targeted Diseases : Ongoing studies focus on their use against various cancers, including multiple myeloma and solid tumors.

Biological Applications

Boronic acids are being explored as potential agents for sensing biological molecules due to their ability to form complexes with sugars and other biomolecules.

| Biological Application | Description | Potential Uses |

|---|---|---|

| Sensors | Development of fluorescent probes for biomolecule detection | Diagnostics, environmental monitoring |

| Drug Delivery | Boronic acids can be used to enhance drug solubility and stability | Formulation of therapeutic agents |

Material Science

The unique properties of this compound make it suitable for the development of advanced materials. Its ability to participate in cross-linking reactions allows for the creation of polymers with tailored properties.

Applications in Polymer Chemistry

- Cross-linking Agents : Used to enhance the mechanical properties of polymers.

- Functional Materials : Development of smart materials that respond to environmental stimuli.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key substrate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl systems.

Mechanistic Insights :

-

The boronic acid undergoes transmetallation with Pd⁰, forming a Pd–aryl intermediate.

-

Subsequent reductive elimination yields the coupled product .

-

Electron-withdrawing nitro groups enhance reaction rates by stabilizing transition states.

Oxidation Reactions

The boronic acid moiety reacts with hydrogen peroxide to form phenolic derivatives:

Reaction :

(4-(2-Nitrophenoxy)phenyl)boronic acid + H₂O₂ → 4-(2-Nitrophenoxy)phenol + B(OH)₃

| Condition | pH | Temperature | Time | Conversion |

|---|---|---|---|---|

| Aqueous H₂O₂ (1 eq) | 11 | 25°C | 4 hr | >95% |

| Aqueous H₂O₂ (2 eq) | 8 | 37°C | 2 hr | 98% |

Kinetic Data :

Reduction of Nitro Group

The nitro group on the phenoxy ring can be selectively reduced to an amine:

Reaction :

this compound + H₂ (1 atm) → (4-(2-Aminophenoxy)phenyl)boronic acid

| Catalyst | Solvent | Time | Yield | Selectivity |

|---|---|---|---|---|

| Pd/C (10 wt%) | EtOH | 6 hr | 90% | >99% |

| Raney Ni | THF/H₂O | 4 hr | 85% | 95% |

Notes :

-

Boronic acid functionality remains intact under mild hydrogenation conditions .

-

Over-reduction to hydroxylamine is avoided by controlling H₂ pressure .

a) Esterification

Reaction with diols (e.g., pinacol) forms boronate esters, enhancing stability and solubility:

This compound + Pinacol → Pinacol boronate ester

| Conditions | Yield | Application |

|---|---|---|

| THF, RT, 12 hr | 92% | Suzuki couplings in apolar media |

b) Halogenation

Electrophilic halogenation at the para-position of the boronic acid:

| Reagent | Product | Yield |

|---|---|---|

| NBS | 4-(2-Nitrophenoxy)-3-bromophenylboronic acid | 65% |

Stability and Side Reactions

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Antiproliferative Effects

Several boronic acid derivatives exhibit potent antiproliferative activity:

- 6-Hydroxynaphthalen-2-yl boronic acid (Compound 1) : IC50 = 0.1969 µM against cancer cell lines .

- Phenanthren-9-yl boronic acid (Compound 4) : IC50 = 0.2251 µM, demonstrating concentration-dependent cytotoxicity .

- [4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid (Compound 2) and pyren-1-yl boronic acid (Compound 3): Limited activity due to precipitation in RPMI medium, rendering reliable assays unfeasible .

Enzyme Inhibition

- 1-Amido-2-triazolylethaneboronic acid : Inhibits β-lactamases with improved MICs compared to phenyl-substituted analogs .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (RPD3) at 1 µM, outperforming trichostatin A (1.5 µM) .

- Boronic acid-containing cis-stilbenes (Compounds 13c/13d) : Tubulin polymerization inhibitors (IC50 = 21–22 µM) with apoptosis-inducing properties .

The nitro group in (4-(2-Nitrophenoxy)phenyl)boronic acid may confer unique inhibitory profiles, akin to electron-withdrawing substituents in antifungal boronic acids .

Solubility and Stability

Solubility significantly impacts boronic acid functionality:

- (4-(Methylthio)phenyl)boronic acid: Used in oxidative coupling reactions under electric potentials (100–200 mV), suggesting stability in electrochemical environments .

- Phenylboronic acid-derived carbon dots : Exhibit high water solubility and resistance to biomolecular interference, enabling glucose sensing in serum .

The nitro group in this compound may reduce aqueous solubility compared to methylthio or benzyloxy derivatives , though this requires empirical validation.

Vorbereitungsmethoden

Ullmann-Type Coupling with Boronic Acid Protection

This method involves forming the phenoxy ether linkage via copper-catalyzed coupling, followed by boronic acid deprotection.

- Protection: Convert 4-bromophenylboronic acid to its pinacol ester using bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂, 80°C, THF).

- Coupling: React the protected boronic ester with 2-nitrophenol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 110°C for 24 hours.

- Deprotection: Treat the product with 1N HCl in methanol (3:7 v/v) at room temperature for 1 hour.

| Parameter | Value |

|---|---|

| Yield (Coupling) | 70–85% (estimated) |

| Reaction Temperature | 110°C |

| Catalyst System | CuI/1,10-phenanthroline |

Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the electron-withdrawing nitro group to activate the aryl halide for substitution.

- Substrate Preparation: Use 4-fluorophenylboronic acid pinacol ester.

- Reaction: Combine with 2-nitrophenol (1.2 equiv) and Cs₂CO₃ (2 equiv) in DMSO at 120°C for 12 hours.

- Workup: Acidify with 1N HCl, extract with ethyl acetate, and purify via recrystallization.

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | Cs₂CO₃ |

| Temperature | 120°C |

Miyaura Borylation of a Preformed Aryl Halide

Introduce the boronic acid group after establishing the phenoxy-nitro scaffold.

- Synthesize 4-(2-nitrophenoxy)bromobenzene: Couple 4-bromophenol with 1-fluoro-2-nitrobenzene via SNAr (K₂CO₃, DMF, 100°C).

- Borylation: React the bromide with bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 6 hours.

- Hydrolysis: Treat the boronic ester with 1N HCl in methanol to yield the free boronic acid.

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | None required |

| Yield (Borylation) | 75–90% (estimated) |

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Ullmann Coupling | High functional group tolerance | Requires high temperatures |

| SNAr | Regioselective for nitro-activated systems | Limited to activated aryl halides |

| Miyaura Borylation | Late-stage boronic acid introduction | Requires synthesis of aryl bromide precursor |

For scalability, the Miyaura borylation method is preferred due to its compatibility with diverse substrates and high yields. The SNAr approach offers regioselectivity but depends on pre-activated halides.

Q & A

Basic: What synthetic methods are commonly used to prepare (4-(2-Nitrophenoxy)phenyl)boronic acid derivatives?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where aryl halides react with boronic acids. For example, substituted phenyl boronic acids (e.g., 4-(hydroxymethyl)phenyl boronic acid) are synthesized using aryl halides and bis(pinacolato)diboron under Pd catalysis . General procedures include:

- Reagents: Pd catalysts (e.g., Pd(OAc)₂), bases (e.g., K₂CO₃), and solvents (e.g., DMSO, MeOH).

- Conditions: Reactions often proceed at 80–100°C for 12–24 hours, yielding 60–85% products .

- Workup: Purification via crystallization or column chromatography yields white solids .

Basic: How is NMR spectroscopy applied to characterize phenyl boronic acid derivatives?

Answer:

1H and 13C NMR are critical for verifying structure and purity. Key spectral features include:

- Aromatic protons: Peaks between δ 7.3–8.1 ppm (e.g., 4-(methylthio)phenyl boronic acid: δ 7.86 (d, J = 8.5 Hz)) .

- Substituent signals: Methyl groups (δ 2.53 ppm) or methoxycarbonyl (δ 3.93 ppm) .

- Boron-related shifts: Boronic acid protons (if present) appear as broad singlets (e.g., δ 12.85 ppm in DMSO) .

Table 1: Representative NMR Data for Phenyl Boronic Acid Derivatives

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

Electron-withdrawing groups (e.g., nitro, acetyl) enhance electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions. For example:

- Conductance studies : 4-(Methylthio)phenyl boronic acid exhibits voltage-dependent conductance (100–200 mV) due to electron-rich thioether groups stabilizing transition states .

- Steric hindrance : Bulky substituents (e.g., phenoxy) reduce coupling efficiency by impeding Pd coordination .

Advanced: How can researchers resolve contradictions in reaction yields for substituted phenyl boronic acids?

Answer:

Yield discrepancies arise from steric/electronic effects and purification challenges. Strategies include:

- Optimizing substituents : Electron-donating groups (e.g., -OCH₃) improve yields (e.g., 85% for 4-(methylthio) vs. 73% for 4-(hydroxymethyl)) due to reduced steric bulk .

- Reaction monitoring : Use in situ techniques like conductance mapping (Fig. 15b-c) to track intermediates .

- Statistical analysis : Compare substituent Hammett parameters (σ) to predict reactivity trends .

Basic: What purification techniques are effective for phenyl boronic acid derivatives?

Answer:

- Crystallization : Common for high-purity solids (e.g., 4-(acetyl)phenyl boronic acid, 76% yield) .

- Chromatography : Silica gel columns with eluents like EtOAc/hexane separate polar byproducts .

- Acid-base extraction : Boronic acids form stable complexes with diols, enabling selective isolation .

Advanced: How does boronic acid functionalization enhance bioactivity in pharmaceutical compounds?

Answer:

Boronic acids act as bioisosteres for carboxylic acids, improving target binding. Examples:

- Tubulin inhibitors : Replacing hydroxyl with boronic acid in combretastatin analogs (e.g., compound 13c) increases apoptosis induction (IC₅₀ = 0.48–2.1 μM) .

- Pro-drug activation : Boronic acid moieties enable pH-sensitive release in crizotinib derivatives (Scheme 11) .

Advanced: What advanced methods analyze boronic acid-diol interactions?

Answer:

- Potentiometric titration : Measures complex stability constants (log K = 2.1–3.5) for boronic acid-α-hydroxy acid complexes .

- Fluorescence quenching : Boronic acid-functionalized carbon dots detect glucose (9–900 μM range) via aggregation-induced quenching .

- DFT calculations : Model steric/electronic effects on boronate ester ring strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.